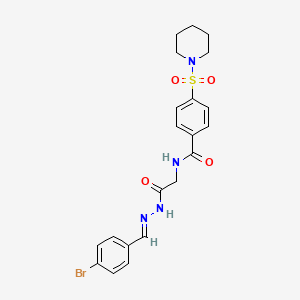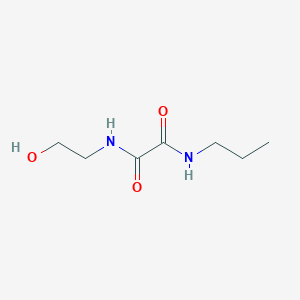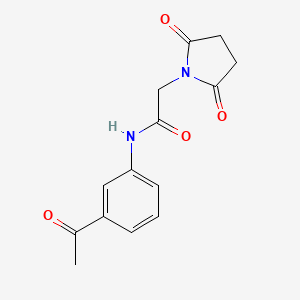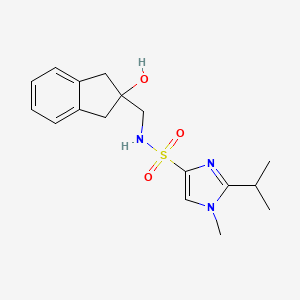![molecular formula C18H16F2N2O3S B2743757 2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 903300-47-0](/img/structure/B2743757.png)
2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide” is a strong electron-withdrawing molecule . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .
Molecular Structure Analysis
The molecular structure of this compound involves a complex configuration that enhances the intramolecular charge transfer characteristics of the excited states . This allows for a reduction in the optical bandgap, making it useful in applications such as organic solar cells .Chemical Reactions Analysis
This compound can react with aldehydes through the Knoevenagel condensation reaction, which allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .科学的研究の応用
Therapeutic Applications in Disease Treatment
One study discusses the use of closely related phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough. Although not directly mentioning the specified compound, it underscores the utility of similar structures in medical research, hinting at the potential therapeutic applications of the compound (Norman, 2014).
Anticancer Research
Research has focused on derivatives of benzenesulfonamide for their anticancer properties. For instance, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated significant anticancer activity against various human tumor cell lines, with specific compounds showing potent efficacy. These studies elaborate on the molecular structure and apoptosis-inducing capabilities of these compounds, which can guide future research on the compound (Żołnowska et al., 2018).
Antimicrobial Activity
Compounds incorporating the quinoline structure, similar to the specified compound, have been synthesized and tested for antimicrobial properties. These studies highlight the effectiveness of quinoline-sulfonamide derivatives against Gram-positive bacteria, showcasing the broad utility of such compounds in developing new antimicrobial agents (No author, 2019).
Material Science and Chemical Analysis
The utility of benzenesulfonamide derivatives extends into material science and analytical chemistry, with studies exploring their role in synthesizing novel compounds and analyzing their structural properties through mass spectrometry. This research underscores the compound's relevance in developing new materials and analytical methods (Chen Bin, 2015).
作用機序
The mechanism of action of this compound is primarily based on its strong electron-withdrawing properties and its ability to undergo reactions such as the Knoevenagel condensation reaction . This allows it to participate in charge transfer processes, making it useful in applications like organic photovoltaics .
将来の方向性
The use of this compound in the fabrication of efficient near-infrared organic solar cells (OSCs) suggests potential for further improvement in the power conversion efficiencies (PCE) of OSCs . The design and application of similar materials have substantial potential to further improve the PCE of OSCs .
特性
IUPAC Name |
2,5-difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c19-13-4-5-15(20)16(10-13)26(24,25)21-14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBFNSXTGNIREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=C(C=CC(=C4)F)F)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)


![3-Ethoxy-6-methoxybenzo[D]isoxazole](/img/structure/B2743680.png)
![methyl 7-({7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B2743682.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2743683.png)
![7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid](/img/structure/B2743686.png)


![2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2743689.png)


